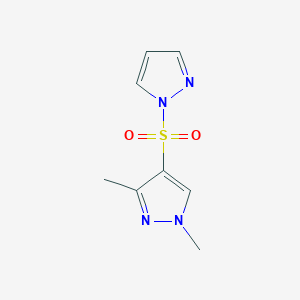

![molecular formula C14H14ClFN6O2S B4577585 N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4577585.png)

N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex molecules like N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide often involves multi-step reactions that can include techniques such as one-pot multi-component reactions (MCRs) in aqueous media. These methods are advantageous for their mild and neutral reaction conditions, high yields, and compliance with green chemistry protocols (Khazaei et al., 2015).

Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed through crystallization and single crystal diffraction methods, providing insights into the planarity, conformation, and orientation of the molecule’s various groups. For instance, studies have shown that certain related molecules crystallize in triclinic symmetry with two independent molecules in the asymmetric unit, revealing the planar nature of the core structure apart from specific groups oriented roughly perpendicular to the plane (Kariuki et al., 2021).

Chemical Reactions and Properties

The chemical reactions and properties of N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide can be influenced significantly by its functional groups. The presence of sulfonamide groups, for example, has been shown to enable the molecule to participate in a variety of reactions, including acting as inhibitors for certain enzymes or as catalysts in the formation of heterocyclic compounds (Marini et al., 2012).

Applications De Recherche Scientifique

Carbonic Anhydrase Inhibitory Activities

A study by Kucukoglu et al. (2016) synthesized a series of polymethoxylated-pyrazoline benzene sulfonamides, closely related to the given compound, and investigated their inhibitory effects on carbonic anhydrase isoenzymes. These compounds demonstrated significant carbonic anhydrase inhibitory activity, suggesting potential applications in the treatment of conditions where carbonic anhydrase activity is implicated, such as glaucoma, epilepsy, and certain diuretic conditions (Kucukoglu et al., 2016).

Antimicrobial and Antitumor Applications

A series of halogenated sulfonamides, structurally related to the target compound, were synthesized and investigated for their inhibitory potential against the tumor-associated carbonic anhydrase isozyme IX, as reported by Ilies et al. (2003). This study highlighted the potential of these compounds as antitumor agents, with a specific focus on their inhibitory effects on carbonic anhydrase IX, a target in cancer therapy (Ilies et al., 2003).

Herbicidal Activity

Research by Moran (2003) explored substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which include structural motifs similar to the compound . These compounds exhibited excellent herbicidal activity across a broad spectrum of vegetation, indicating potential applications in agricultural sciences for the control of unwanted plant growth (Moran, 2003).

Protein Binding Studies

A study using N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, a compound with a similar sulfonamide functional group, employed a fluorescent probe technique to investigate the binding of p-hydroxybenzoic acid esters to bovine serum albumin. This research demonstrates the utility of sulfonamide derivatives in studying protein-ligand interactions, which is crucial for understanding drug efficacy and designing new therapeutic agents (Jun et al., 1971).

Propriétés

IUPAC Name |

N-[1-[(2-chloro-4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-1,3-dimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClFN6O2S/c1-9-13(7-21(2)18-9)25(23,24)20-14-17-8-22(19-14)6-10-3-4-11(16)5-12(10)15/h3-5,7-8H,6H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFVUNANZCNIRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)NC2=NN(C=N2)CC3=C(C=C(C=C3)F)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClFN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

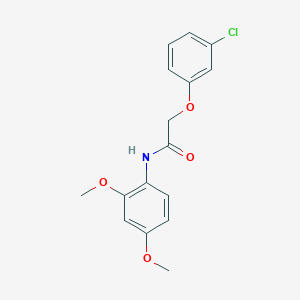

![5-{2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4577505.png)

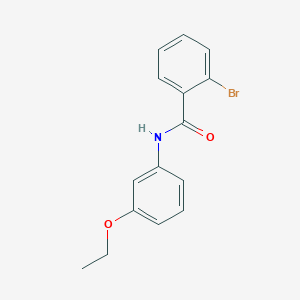

![N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4577507.png)

![3-{[(3-isopropoxypropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4577521.png)

![2-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-9-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4577530.png)

![3,4-dichloro-N-(2-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4577542.png)

![4,5-dimethyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4577545.png)

![1-[(4-methylbenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4577553.png)

![methyl 2-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4577563.png)

![3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4577570.png)

![7-[3-(dimethylamino)propyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4577577.png)

![2-(2,4-dichlorophenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4577596.png)